Praseodymium(III,IV) oxide

Description

Properties

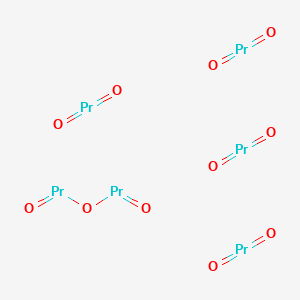

IUPAC Name |

dioxopraseodymium;oxo(oxopraseodymiooxy)praseodymium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/11O.6Pr | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICMLAQRDYRMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Pr]=O.O=[Pr]=O.O=[Pr]=O.O=[Pr]=O.O=[Pr]O[Pr]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O11Pr6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1021.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12037-29-5 | |

| Record name | Praseodymium(III,IV) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure Analysis of Praseodymium(III,IV) Oxide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III,IV) oxide, with the formula Pr₆O₁₁, is a nonstoichiometric, mixed-valence compound that stands out within the rare-earth oxide family. It is the most stable oxide of praseodymium under ambient conditions and is characterized by the coexistence of Pr³⁺ and Pr⁴⁺ oxidation states.[1] This mixed-valence nature imparts unique catalytic, magnetic, and electronic properties, making it a material of significant interest in fields ranging from catalysis and microelectronics to potential applications in biomedicine.[1][2]

This guide provides an in-depth overview of the crystal structure of Pr₆O₁₁ and the experimental and analytical methodologies essential for its characterization. A thorough understanding of its complex crystal structure is critical for correlating its physical properties with its performance in various applications.

The Praseodymium-Oxygen (Pr-O) Phase System

Praseodymium oxide does not exist as a simple compound but as a complex system of ordered phases. These phases can be described by the general formula PrₙO₂ₙ₋₂, where 'n' is an integer. Pr₆O₁₁ (n=6, PrO₁.₈₃₃) is a member of this homologous series. The stability of these phases is highly dependent on temperature and oxygen partial pressure, leading to a rich phase diagram. Understanding this system is crucial, as the synthesis of pure Pr₆O₁₁ requires precise control over thermal processing to avoid the formation of other phases.

Table 1: Major Crystalline Phases in the Praseodymium-Oxygen System

| Formula | Stoichiometry (PrOₓ) | 'n' Value | Common Name/Phase |

|---|---|---|---|

| PrO₂ | 2.000 | ∞ | Praseodymium(IV) oxide |

| Pr₆O₁₁ | 1.833 | 6 | This compound (β-phase) |

| Pr₉O₁₆ | 1.778 | 9 | ζ-phase |

| Pr₇O₁₂ | 1.714 | 7 | ι-phase |

| Pr₂O₃ | 1.500 | N/A | Praseodymium(III) oxide |

Crystal Structure of this compound (Pr₆O₁₁)

The crystal structure of Pr₆O₁₁ is most commonly described as a defect fluorite (CaF₂) type structure.[1] This idealized model belongs to the cubic crystal system. In this structure, praseodymium ions occupy the face-centered cubic lattice sites, while oxygen ions occupy the tetrahedral interstitial sites, with some oxygen sites vacant to maintain charge neutrality for the mixed Pr³⁺/Pr⁴⁺ states.

However, computational studies and detailed diffraction analyses suggest that the true structure may have lower symmetry, such as monoclinic or triclinic, due to the ordering of the oxygen vacancies and the different ionic radii of Pr³⁺ and Pr⁴⁺.[3][4] For most practical applications and standard laboratory X-ray diffraction (XRD) analysis, the cubic model is a sufficient and widely accepted approximation.[5][6]

Table 2: Crystallographic Data for this compound (Pr₆O₁₁)

| Parameter | Idealized Cubic Structure | Computationally Predicted Structure (Monoclinic)[3] |

|---|---|---|

| Crystal System | Cubic | Monoclinic |

| Space Group | Fm-3m (No. 225)[5][7] | P2₁/c (No. 14) |

| Lattice Constant (a) | ~5.467 Å (0.5467 nm)[6] | a = 12.157 Å |

| Lattice Constant (b) | a | b = 6.968 Å |

| Lattice Constant (c) | a | c = 13.418 Å |

| Lattice Angles | α = β = γ = 90° | α = 90°, β = 79.635°, γ = 90° |

Experimental Protocols for Structural Analysis

A multi-technique approach is required for the comprehensive structural characterization of Pr₆O₁₁. The primary methods include sample synthesis, powder X-ray diffraction (XRD) for phase identification and structural refinement, and electron microscopy for morphological analysis.

Synthesis via Calcination

Crystalline Pr₆O₁₁ is typically synthesized via the thermal decomposition (calcination) of a praseodymium salt precursor.[1]

Detailed Methodology:

-

Precursor Selection: Start with high-purity praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O) or praseodymium(III) hydroxide (B78521) (Pr(OH)₃).

-

Heating Protocol: Place the precursor material in a ceramic crucible.

-

Calcination: Heat the crucible in a muffle furnace under an air atmosphere. The temperature is ramped up to and held at a target temperature, typically between 600°C and 900°C, for several hours. Temperatures above 500°C are generally required to form crystalline Pr₆O₁₁.[1]

-

Cooling: The sample is then cooled slowly to room temperature. The cooling rate can influence the final phase composition.

-

Homogenization: The resulting dark brown powder is gently ground with a mortar and pestle to ensure homogeneity for subsequent analyses.

Powder X-ray Diffraction (XRD) Analysis

XRD is the most critical technique for determining the crystalline phases present and refining the crystal structure.

Detailed Methodology:

-

Sample Preparation: A small amount of the synthesized Pr₆O₁₁ powder is packed into a sample holder. To minimize background signal, a zero-background holder (e.g., a single-crystal silicon wafer) is recommended. The powder surface must be made flat and perfectly flush with the holder's surface to prevent errors in peak positions.

-

Instrument Setup: A modern powder diffractometer is used. Typical operational parameters for copper radiation are:

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Generator Settings: 40 kV and 40 mA

-

Scan Type: Continuous 2θ scan

-

Scan Range: 20° to 80° in 2θ

-

Step Size: 0.02°

-

Time per Step: 1-2 seconds

-

-

Data Collection: The diffraction pattern is recorded by the detector as a function of the 2θ angle.

Rietveld Refinement

Rietveld refinement is a powerful computational method used to analyze the collected XRD data. It involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the entire experimental pattern. This allows for the precise determination of lattice parameters, phase quantification, crystallite size, and atomic positions.

Detailed Methodology (Conceptual Steps):

-

Phase Identification: The prominent peaks in the experimental XRD pattern are first matched against a crystallographic database (e.g., ICDD) to confirm the presence of the Pr₆O₁₁ phase and identify any impurities.

-

Model Selection: A crystallographic information file (CIF) for the identified phase(s) is imported into the refinement software (e.g., GSAS-II, FullProf, TOPAS). The cubic Fm-3m model is a common starting point for Pr₆O₁₁.

-

Sequential Refinement: The refinement proceeds by sequentially adjusting parameters in a least-squares process to minimize the difference between the calculated and observed patterns. A standard refinement sequence is:

-

Step 1: Refine the scale factor.

-

Step 2: Refine the background using a suitable polynomial function.

-

Step 3: Refine the unit cell (lattice) parameters.

-

Step 4: Refine the peak shape parameters (e.g., Gaussian and Lorentzian contributions) to model peak broadening from instrumental and sample effects.

-

Step 5 (Optional): Refine atomic coordinates and site occupancy factors if the data quality is sufficiently high.

-

-

Goodness-of-Fit Evaluation: The quality of the refinement is assessed using numerical indicators such as the weighted profile R-factor (Rwp) and chi-squared (χ²). A low Rwp value (typically <10%) and a χ² value close to 1 indicate a successful refinement.

Visualized Workflows and Relationships

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the logical flow from material synthesis to final structural characterization.

Caption: Experimental workflow for Pr₆O₁₁ synthesis and structural analysis.

Thermal Phase Transformation Pathway

The formation of various praseodymium oxide phases is highly dependent on temperature. The diagram below shows a simplified pathway based on heating a precursor material.

Caption: Simplified thermal phase transformation sequence for praseodymium oxides.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mp-559771: Pr6O11 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Electronic Landscape of Praseodymium(III,IV) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III,IV) oxide (Pr₆O₁₁), a mixed-valence compound, stands as the most stable oxide of praseodymium under ambient conditions.[1] Its unique electronic structure, arising from the coexistence of Pr³⁺ and Pr⁴⁺ ions, imparts a range of fascinating properties, including high electrical conductivity and catalytic activity, making it a material of significant interest in diverse scientific and technological fields.[2][3] This technical guide provides an in-depth exploration of the electronic configuration of Pr₆O₁₁, supported by a comprehensive review of experimental data and methodologies.

Electronic Configuration of Praseodymium and its Ions

The foundational electronic configuration of a neutral praseodymium (Pr) atom, with atomic number 59, is [Xe] 4f³ 6s².[4][5] In its compounds, praseodymium primarily exhibits +3 and +4 oxidation states.

-

Praseodymium(III) ion (Pr³⁺): By losing its two 6s electrons and one 4f electron, praseodymium forms the Pr³⁺ ion. This results in an electronic configuration of [Xe] 4f² .[6]

-

Praseodymium(IV) ion (Pr⁴⁺): The loss of two 6s and two 4f electrons leads to the formation of the Pr⁴⁺ ion, with an electronic configuration of [Xe] 4f¹ .[6]

The presence of both Pr³⁺ and Pr⁴⁺ ions within the Pr₆O₁₁ lattice is the cornerstone of its distinct electronic properties.

Data Presentation: Spectroscopic and Structural Insights

The electronic structure of Pr₆O₁₁ has been extensively investigated using various spectroscopic and diffraction techniques. The following tables summarize key quantitative data obtained from X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) studies.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for Pr 3d Core Levels in Pr₆O₁₁

| Feature | Binding Energy (eV) | Assigned Oxidation State | Reported Pr³⁺/Pr⁴⁺ Ratio | Reference |

| Pr 3d₅/₂ | ~933-934 | Pr³⁺ | 42.57% Pr³⁺ | [7] |

| ~931-932 | Pr⁴⁺ | ~1:1 | [7] | |

| Pr 3d₃/₂ | ~954 | Pr³⁺ | [8] | |

| ~965 (satellite) | Pr⁴⁺ | [9] |

Note: Binding energies can vary slightly depending on the specific experimental conditions and calibration methods. The presence of satellite peaks is a characteristic feature in the XPS spectra of many rare earth oxides.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Crystal System | Space Group | Reference |

| Lattice Parameter (a) | ~5.46 Å | Cubic | Fm-3m | [5] |

| Crystal Structure | Fluorite-type | [1] |

Experimental Protocols

A comprehensive understanding of the electronic configuration of Pr₆O₁₁ is underpinned by rigorous experimental methodologies. Below are detailed protocols for the synthesis and characterization of this material.

Synthesis of Pr₆O₁₁ Nanoparticles via Hydrothermal Method

This protocol describes a common method for the synthesis of Pr₆O₁₁ nanoparticles.

-

Precursor Preparation: Dissolve a praseodymium salt (e.g., praseodymium nitrate, Pr(NO₃)₃·6H₂O) in deionized water to form a solution of desired concentration.

-

Precipitation: Add a precipitating agent, such as a solution of sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃·H₂O), dropwise to the praseodymium salt solution under vigorous stirring. This leads to the formation of a praseodymium hydroxide (Pr(OH)₃) precipitate.

-

Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-200 °C) for a designated period (e.g., 24-48 hours).

-

Washing and Drying: After the hydrothermal treatment, allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts. Dry the obtained powder in an oven at a moderate temperature (e.g., 60-80 °C).

-

Calcination: Calcine the dried powder in a furnace in an air atmosphere. The temperature is typically ramped up to 500-700 °C and held for several hours to induce the transformation of Pr(OH)₃ to crystalline Pr₆O₁₁.[10]

Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

-

Sample Preparation: Mount the powdered Pr₆O₁₁ sample onto a sample holder using double-sided adhesive tape. Ensure a smooth and uniform surface.

-

Instrument Setup:

-

X-ray Source: Typically, a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used.

-

Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.

-

Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent contamination and scattering of photoelectrons.

-

-

Data Acquisition:

-

Survey Scan: Acquire a wide-energy range survey spectrum to identify all the elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the Pr 3d and O 1s regions to determine the chemical states and quantify the elemental concentrations.

-

Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, which is common in insulating or semiconducting oxide samples.

-

-

Data Analysis:

-

Binding Energy Calibration: Calibrate the binding energy scale by referencing the adventitious carbon C 1s peak to 284.8 eV.

-

Peak Fitting: Deconvolute the high-resolution Pr 3d spectrum into its constituent Pr³⁺ and Pr⁴⁺ components using appropriate peak fitting software (e.g., using Gaussian-Lorentzian functions). The relative areas of the fitted peaks are used to determine the ratio of the different oxidation states.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key relationships and workflows pertinent to the study of Pr₆O₁₁'s electronic configuration.

Conclusion

The electronic configuration of this compound is intrinsically linked to the mixed-valence state of praseodymium, hosting both Pr³⁺ ([Xe] 4f²) and Pr⁴⁺ ([Xe] 4f¹) ions within its cubic fluorite crystal lattice. This unique characteristic governs its physical and chemical properties. Techniques such as X-ray Photoelectron Spectroscopy provide direct evidence and quantification of these coexisting oxidation states. The synthesis and analytical protocols detailed herein offer a robust framework for researchers and scientists to further explore and harness the potential of this remarkable material in various applications, from catalysis to advanced electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. mp-559771: Pr6O11 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 3. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. sites.cardiff.ac.uk [sites.cardiff.ac.uk]

An In-depth Technical Guide to Magnetic Susceptibility Measurements of Praseodymium(III,IV) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of praseodymium(III,IV) oxide (Pr6O11), a mixed-valence compound of significant interest in materials science and catalysis. This document details the experimental methodologies for measuring its magnetic properties, presents key quantitative data, and illustrates the underlying principles and workflows.

Introduction to this compound and its Magnetic Properties

This compound, with the chemical formula Pr6O11, is a non-stoichiometric oxide of praseodymium. It is considered a mixed-valence compound, containing both Pr(III) and Pr(IV) ions. This mixed-valence nature gives rise to complex magnetic behavior that is a subject of ongoing research. The magnetic properties of materials are fundamentally governed by the magnetic moments of their constituent atoms and the interactions between them. In the case of praseodymium oxides, the magnetic moments primarily arise from the unpaired electrons in the 4f orbitals of the praseodymium ions.

Praseodymium metal is paramagnetic at room temperature and remains so at all temperatures above 1 K.[1] Its oxides, however, exhibit varied magnetic behaviors depending on the oxidation state of the praseodymium ions. Praseodymium(III) oxide (Pr2O3) and praseodymium dioxide (PrO2) have been studied, with their magnetic susceptibilities interpreted in terms of the crystal fields acting on the cations.[2] The mixed-valence Pr6O11 presents a more intricate scenario due to the presence of both Pr3+ and Pr4+ ions, leading to a temperature-dependent magnetic susceptibility that does not follow a simple Curie-Weiss law.[3][4]

Quantitative Data: Magnetic Susceptibility of Praseodymium Oxides

The magnetic susceptibility of praseodymium oxides has been investigated across a range of temperatures. The data reveals distinct magnetic behaviors for the different oxidation states of praseodymium. A summary of reported magnetic properties is presented in the table below.

| Oxide | Formula | Temperature Range (K) | Magnetic Behavior | Effective Magnetic Moment (μ_B) | Weiss Constant (Δ) (K) | Molar Susceptibility (χ_m) (cm³/mol) |

| Praseodymium(III) Oxide | Pr2O3 | 80 - 300 | Paramagnetic (follows Weiss-Curie law) | 3.55 | 55.0 | +8994.0 x 10-6 (at 298 K)[5][6] |

| Praseodymium(IV) Oxide | PrO2 | 80 - 300 | Paramagnetic (follows Weiss-Curie law) | 2.48 | 104 | - |

| This compound | Pr6O11 | 80 - 300 | Paramagnetic (does not follow Weiss-Curie law) | 2.8 (calculated between 200-300K) | - | - |

Note: The effective magnetic moment for Pr6O11 is an approximation from the slope of the 1/χ vs. T plot in a specific temperature range, as the relationship is not linear over the entire range.[3][4]

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of magnetic susceptibility is crucial for understanding the electronic structure and magnetic interactions within a material. Several experimental techniques are employed for this purpose, with the choice depending on the sample's nature, the required sensitivity, and the experimental conditions (temperature, magnetic field).

For accurate and reproducible magnetic susceptibility measurements of this compound powder, the following sample preparation protocol is recommended:

-

Material Purity: Start with high-purity Pr6O11 powder. The presence of ferromagnetic impurities can significantly affect the measurements.

-

Drying: Dry the powder sample thoroughly in an oven or under vacuum to remove any adsorbed moisture, which can be paramagnetic and contribute to the overall susceptibility.

-

Sample Packing: Pack the powder uniformly into a sample holder. For methods like the Gouy balance, a long, cylindrical tube is used, and the powder should be packed to a consistent density.[7][8][9] For SQUID magnetometry, a gelatin capsule or a similar non-magnetic container is typically used.[10]

-

Mass Measurement: Accurately weigh the sample. This is critical for calculating the molar magnetic susceptibility.

The Gouy method is a classical technique for measuring the magnetic susceptibility of solid and liquid samples.[8][11] It relies on measuring the force exerted on a sample when it is placed in an inhomogeneous magnetic field.[7]

Experimental Setup:

-

An electromagnet capable of generating a strong, uniform magnetic field in the central region and a significant field gradient at the edges.

-

A sensitive analytical balance (Gouy balance) from which the sample is suspended.[7]

-

A long, cylindrical sample tube.

-

A Gauss meter to measure the magnetic field strength.[9]

Procedure:

-

The cylindrical sample tube is filled with the Pr6O11 powder to a specific height.

-

The tube is suspended from the balance such that one end of the sample is in the region of maximum magnetic field between the pole pieces of the electromagnet, and the other end is in a region of negligible field.[7][9]

-

The weight of the sample is measured in the absence of the magnetic field (Woff).

-

The electromagnet is turned on, and the weight of the sample is measured again in the presence of the magnetic field (Won).

-

The change in weight (ΔW = Won - Woff) is directly proportional to the magnetic susceptibility of the sample.

The volume magnetic susceptibility (κ) can be calculated using the equation: F = ΔW * g = (1/2) * κ * A * (H² - H₀²) where g is the acceleration due to gravity, A is the cross-sectional area of the sample, H is the magnetic field strength at the center, and H₀ is the field strength at the other end of the sample (assumed to be zero).

SQUID magnetometry is a highly sensitive technique used to measure very weak magnetic fields and is capable of providing precise magnetic susceptibility data over a wide range of temperatures and magnetic fields.[12]

Experimental Setup:

-

A SQUID magnetometer, which consists of a superconducting loop with one or more Josephson junctions.[12]

-

A superconducting magnet to apply a uniform DC or AC magnetic field.

-

A temperature control system (cryostat) to vary the sample temperature, typically from a few Kelvin to several hundred Kelvin.[10]

-

A sample holder made of a non-magnetic material.

Procedure:

-

A small, accurately weighed amount of the Pr6O11 powder is placed in the sample holder.

-

The sample holder is mounted on the sample rod and inserted into the SQUID magnetometer.

-

The measurement chamber is evacuated and then backfilled with a small amount of helium gas for thermal contact.

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled to the lowest desired temperature in the absence of an applied magnetic field. A small DC magnetic field is then applied, and the magnetic moment is measured as the temperature is increased.

-

Field-Cooled (FC) Measurement: The sample is cooled from a high temperature to the lowest desired temperature in the presence of an applied magnetic field. The magnetic moment is then measured as the temperature is increased.

-

The magnetic susceptibility (χ) is calculated from the measured magnetic moment (m), the applied magnetic field (H), and the molar mass of the sample.

Visualizations

References

- 1. Praseodymium - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Magnetic Susceptibilities of Praseodymium Oxides | Semantic Scholar [semanticscholar.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Praseodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 6. fizika.si [fizika.si]

- 7. holmarc.com [holmarc.com]

- 8. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 11. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

- 12. SQUID - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Expansion Coefficient of Praseodymium(III,IV) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion properties of Praseodymium(III,IV) oxide (Pr₆O₁₁). The information contained herein is intended to support research and development activities where the thermal behavior of this material is of critical importance.

Quantitative Data: Thermal Expansion of Praseodymium Oxide

The thermal expansion of this compound has been determined using high-temperature X-ray diffractometer techniques. The following table summarizes the linear expansion and the calculated linear thermal expansion coefficient of a praseodymium oxide sample, which was heated to 1,450°C and cooled, resulting in the formation of Pr₆O₁₁.[1]

| Temperature (°C) | Linear Expansion (%) | Linear Thermal Expansion Coefficient (x 10⁻⁶/°C) |

| 25 | 0.000 | - |

| 100 | 0.071 | 9.5 |

| 200 | 0.169 | 9.7 |

| 300 | 0.269 | 10.0 |

| 400 | 0.372 | 10.3 |

| 500 | 0.478 | 10.6 |

| 600 | 0.587 | 10.9 |

| 700 | 0.700 | 11.3 |

| 800 | 0.816 | 11.6 |

| 900 | 0.935 | 11.9 |

| 1000 | 1.057 | 12.2 |

| 1100 | 1.182 | 12.5 |

| 1200 | 1.310 | 12.8 |

| 1300 | 1.441 | 13.1 |

Data extracted from the Bureau of Mines Report of Investigations 5847, "Thermal Expansion and Phase Inversion of Rare-earth Oxides" by Stephan Stecura and William J. Campbell.[1]

Experimental Protocols

The determination of the thermal expansion coefficient of this compound is primarily achieved through two key experimental techniques: High-Temperature X-ray Diffraction (HT-XRD) and Dilatometry.

High-Temperature X-ray Diffraction (HT-XRD)

This method is a powerful tool for in-situ characterization of crystalline materials at elevated temperatures. It allows for the determination of lattice parameters as a function of temperature, from which the thermal expansion can be calculated.

Methodology:

-

Sample Preparation: High-purity praseodymium oxide powder is used.[1] The powder is typically pressed into a sample holder, which may be made of a refractory material like alumina (B75360) or platinum.[1] For the data presented above, the praseodymium oxide was sintered at 1,150°C for 12 hours prior to the experiment.[1]

-

Apparatus: A high-temperature X-ray diffractometer furnace is employed. This apparatus is designed to heat the sample to high temperatures while allowing for the collection of X-ray diffraction patterns. The furnace is often equipped with a controlled atmosphere system to prevent unwanted reactions.

-

Data Collection: The sample is heated in increments, and at each selected temperature, a full X-ray diffraction scan is performed. This process is repeated throughout the desired temperature range, both during heating and cooling cycles, to check for hysteresis.[1]

-

Data Analysis: The diffraction patterns obtained at each temperature are analyzed to determine the lattice parameters of the Pr₆O₁₁ crystal structure. The change in the lattice parameters with temperature is then used to calculate the linear thermal expansion and the coefficient of thermal expansion.

Dilatometry

Dilatometry is a technique that directly measures the dimensional changes of a material as a function of temperature.

Methodology:

-

Sample Preparation: A solid sample of this compound of a well-defined geometry (e.g., a cylindrical or rectangular bar) is prepared. The sample can be fabricated by pressing and sintering the oxide powder.

-

Apparatus: A dilatometer consists of a furnace for controlled heating and cooling of the sample, a push-rod that is in contact with the sample, and a displacement transducer (e.g., a linear variable differential transformer - LVDT) to measure the movement of the push-rod with high precision.

-

Measurement: The sample is placed in the dilatometer, and the push-rod is brought into contact with it. The sample is then subjected to a controlled temperature program. As the sample expands or contracts, it moves the push-rod, and this displacement is recorded by the transducer as a function of temperature.

-

Data Analysis: The recorded displacement data is used to calculate the percentage of linear expansion and the coefficient of thermal expansion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermal expansion coefficient of this compound using High-Temperature X-ray Diffraction.

References

An In-depth Technical Guide to Praseodymium(III,IV) Oxide (CAS: 12037-29-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Praseodymium(III,IV) oxide (Pr₆O₁₁), a stable, mixed-valence rare earth oxide. It details its physicochemical properties, synthesis methodologies, key applications, and safety information, with a focus on data relevant to research and development.

Core Chemical and Physical Properties

This compound, with the CAS number 12037-29-5, is the most stable oxide of praseodymium at ambient temperature and pressure.[1] It is a dark brown or black powder that is insoluble in water but soluble in strong acids.[2] Its notable properties stem from its unique electronic structure, where praseodymium exists in a mixed Pr(III) and Pr(IV) valence state within a stable crystal lattice.[3] This characteristic is fundamental to its catalytic and electronic applications.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 12037-29-5 | [3] |

| Chemical Formula | Pr₆O₁₁ | [3] |

| Molar Mass | 1021.44 g/mol | [2] |

| Appearance | Dark brown, black, or dark green powder | [2][3] |

| Density | ~6.5 g/mL at 25 °C | [3] |

| Melting Point | ~2,183 - 2,200 °C | [2][3] |

| Boiling Point | 3,760 °C | [3] |

| Solubility | Insoluble in water; soluble in strong acids | [2] |

Table 2: Structural and Electronic Properties of this compound

| Property | Value | Notes / Reference(s) |

| Crystal Structure | Cubic Fluorite (Fm-3m) | The structure is an oxygen-deficient form of PrO₂.[3][4] |

| Lattice Parameter (a) | ~5.467 Å | Value can vary based on synthesis conditions and stoichiometry.[4][5] |

| Band Gap (E_g) | 3.7 - 5.31 eV | Highly dependent on form; ~3.7 eV for cubic thin films, 5.31 eV for nanorods.[6][7] |

| Dielectric Constant (κ) | ~30 (bulk) | Can be exceptionally high (~4000 at 1 kHz) in nanorod form, making it a high-κ dielectric material.[3][6][8] |

| Magnetic Properties | Paramagnetic | Obeys the Weiss-Curie law at higher temperatures (200-300 K) with a calculated magnetic moment of ~2.8 Bohr magnetons.[1][9] |

Experimental Protocols: Synthesis and Characterization

The synthesis of Pr₆O₁₁ often involves the thermal decomposition of a praseodymium precursor. The final properties of the nanoparticles, such as crystallite size and lattice parameters, are highly dependent on the chosen method and conditions like calcination temperature and duration.[3][10]

This is a common solid-state method for producing crystalline Pr₆O₁₁ nanoparticles.

Methodology:

-

Precursor: Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O) is used as the starting material.

-

Heating: The precursor is placed in a ceramic crucible.

-

Calcination: The crucible is heated in a furnace under an air atmosphere. The temperature is ramped to a target between 500 °C and 700 °C.[3][10] A typical protocol involves holding the temperature at 600 °C for 2-6 hours.[11][12]

-

Cooling: The furnace is allowed to cool down to room temperature naturally.

-

Collection: The resulting dark brown/black powder is collected for characterization. The process yields a single phase of cubic Pr₆O₁₁.[10]

This method produces Pr₆O₁₁ with a defined nanorod morphology, which can enhance properties like the dielectric constant.[13]

Methodology:

-

Precursor Preparation: Dissolve praseodymium metal powder (e.g., 2 g) in concentrated hydrochloric acid (e.g., 5 mL) to form a 0.1 M praseodymium chloride (PrCl₃) solution.[13]

-

Precipitation: Add a 5 M aqueous solution of potassium hydroxide (B78521) (KOH) dropwise to the PrCl₃ solution under vigorous stirring until praseodymium hydroxide (Pr(OH)₃) precipitates completely. Age the precipitate for ~15 minutes.[13]

-

Washing: Wash the precipitate repeatedly with deionized water until the pH is approximately 8 to remove chloride ions.[13]

-

Hydrothermal Treatment: Transfer the wet Pr(OH)₃ precipitate to a Teflon-lined stainless-steel autoclave. Add 40 mL of 5 M KOH. Seal the autoclave and heat it to 180 °C for 45 hours.[13]

-

Recovery: After cooling, recover the solid product and rinse with deionized water until the pH is neutral (~7). Dry the resulting Pr(OH)₃ nanorods at 60 °C.[13]

-

Calcination: Calcine the dried Pr(OH)₃ nanorods in air at 600 °C for 2 hours to convert them into crystalline Pr₆O₁₁ nanorods.[12]

XRD is essential for confirming the crystal structure and phase purity of the synthesized Pr₆O₁₁.

Methodology:

-

Sample Preparation: A small amount of the synthesized Pr₆O₁₁ powder is finely ground and mounted onto a sample holder.

-

Instrument Setup: A powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range, for example, from 20° to 80°, with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns. For Pr₆O₁₁, the peaks should correspond to the cubic fluorite structure (JCPDS card no. 00-042-1121).[4][14] Key diffraction planes include (111), (200), (220), and (311).[5] The crystallite size can be estimated using the Scherrer equation based on the broadening of the diffraction peaks.[14]

Key Applications and Mechanisms

The utility of Pr₆O₁₁ spans catalysis, electronics, and materials science, driven by its stable, mixed-valence nature and high thermal stability.[2]

Pr₆O₁₁ is an effective oxidation catalyst, particularly for CO oxidation and the oxidative coupling of methane.[3] The presence of both Pr³⁺ and Pr⁴⁺ ions facilitates a redox cycle, allowing for high oxygen mobility within the lattice, which is crucial for catalytic activity.[10]

CO Oxidation Mechanism: The oxidation of toxic carbon monoxide (CO) to non-toxic carbon dioxide (CO₂) over a Pr₆O₁₁ surface is believed to follow a Langmuir-Hinshelwood mechanism. In this process, both CO and O₂ adsorb onto the catalyst surface, react, and then the CO₂ product desorbs. The addition of promoters like gold (Au) can significantly lower the reaction temperature from ~550 °C to 140 °C due to a synergistic interaction between the gold nanoparticles and the oxide support.[12]

With a high dielectric constant (high-κ) and low leakage currents, Pr₆O₁₁ is a promising material for use as a gate dielectric in next-generation microelectronic devices, potentially replacing SiO₂.[3][6] In ceramics and glass, it serves as a potent and stable yellow pigment.[2] It is a key component of didymium glass, used in welder's goggles for its ability to block infrared radiation.[10]

Toxicological and Safety Profile

The safety profile for Pr₆O₁₁ can vary depending on the source, but it is generally handled with standard laboratory precautions for chemical powders.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Classification | GHS07 (Exclamation Mark) | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [3] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [3] |

| LD₅₀ (Oral, Rat) | >5000 mg/kg | [3] |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (e.g., N95). Avoid dust formation. | [15] |

| Storage | Store in a tightly sealed container in a dry place. | [15] |

For drug development professionals, the toxicology of nanoparticles is a critical consideration. While specific signaling pathways for Pr₆O₁₁ are not well-documented, general mechanisms of metal oxide nanoparticle toxicity are relevant. These often involve the generation of reactive oxygen species (ROS), leading to oxidative stress, which can cause cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, potentially culminating in apoptosis.[16][17] The high surface area-to-volume ratio of nanoparticles can enhance these effects.[17] Toxicological studies on Pr₆O₁₁ nanoparticles have investigated their effects on bacteria, algae, and plant cells, with findings indicating that surface functionalization can significantly improve biocompatibility.[18]

References

- 1. Magnetic Susceptibilities of Praseodymium Oxides | Semantic Scholar [semanticscholar.org]

- 2. gesmaterials.com [gesmaterials.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A novel nanocatalyst praseodymium oxide (Pr 6 O 11 ) for the efficient and sustainable synthesis of chromene derivatives via ultrasound irradiation in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03100A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Toxicity Phenomenon and the Related Occurrence in Metal and Metal Oxide Nanoparticles: A Brief Review From the Biomedical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicological status of nanoparticles: What we know and what we don’t know - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Praseodymium(III,IV) Oxide (Pr₆O₁₁)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III,IV) oxide, with the chemical formula Pr₆O₁₁, is an inorganic compound and the most stable oxide of praseodymium under ambient conditions.[1] It is a dark brown or black powder characterized by its thermal stability and insolubility in water.[2][3] This mixed-valence oxide, containing both Pr(III) and Pr(IV) ions, exhibits a unique cubic fluorite crystal structure.[4] This structure is considered a derivative of the praseodymium(IV) oxide (PrO₂) lattice with oxygen vacancies, which contributes to its notable catalytic and electronic properties.[4] These characteristics make Pr₆O₁₁ a material of significant interest in diverse fields such as catalysis, ceramics, electronics, and materials science.[1][5]

Physicochemical Properties

This compound is a thermally stable material with a high melting point.[4] Its properties are summarized in the table below. The mixed oxidation states of praseodymium (Pr³⁺/Pr⁴⁺) are crucial for its enhanced catalytic activity.[1]

Table 1: General and Physical Properties of Pr₆O₁₁

| Property | Value |

| Chemical Formula | Pr₆O₁₁ |

| Molar Mass | 1021.44 g/mol [4] |

| Appearance | Dark brown powder[4] |

| Density | 6.5 - 6.9 g/cm³[2] |

| Melting Point | 2183 - 2200 °C[1][2] |

| Boiling Point | 3760 °C[2] |

| Solubility | Insoluble in water; soluble in strong acids[1] |

| Crystal Structure | Cubic Fluorite[4] |

Table 2: Chemical Composition of Pr₆O₁₁

| Element | Content (%) |

| Praseodymium (Pr) | 82.76 |

| Oxygen (O) | 17.21 |

Synthesis and Experimental Protocols

Pr₆O₁₁ is typically synthesized through solid-state methods, with calcination being a key step to achieve a crystalline structure.[4]

General Synthesis Methods

Common laboratory- and industrial-scale synthesis methods include:

-

Calcination: The thermal decomposition of praseodymium salts such as nitrate (B79036) (Pr(NO₃)₃·6H₂O), hydroxide (B78521) (Pr(OH)₃), oxalate (B1200264) (Pr₂(C₂O₄)₃), or acetate (B1210297) (Pr(CH₃COO)₃) at temperatures typically above 500°C in the presence of air.[4][6] The physical properties of the resulting nanoparticles, such as particle size and shape, are highly dependent on the calcination temperature, duration, and the specific precursor used.[4][7]

-

Molten Salt Synthesis: A method that can produce crystalline powders at lower temperatures compared to traditional calcination.

-

Precipitation: Involves the precipitation of a praseodymium precursor from a solution, followed by washing, drying, and calcination.

Detailed Experimental Protocol: Synthesis from Praseodymium Oxalate

This protocol describes the synthesis of Pr₆O₁₁ via the thermal decomposition of praseodymium oxalate, a common precursor.

Objective: To synthesize crystalline this compound.

Materials:

-

Praseodymium oxalate (Pr₂(C₂O₄)₃) powder

-

High-temperature furnace

-

Ceramic crucible

Procedure:

-

Place the praseodymium oxalate powder in a ceramic crucible.

-

Insert the crucible into a high-temperature furnace.

-

Heat the sample in an air atmosphere. The temperature required for the complete decomposition to Pr₆O₁₁ can range from 750°C to 800°C.[8] The chemical transformation is represented by the equation: 3Pr₂(C₂O₄)₃ → Pr₆O₁₁ + 7CO₂ + 11CO.[2][9]

-

Maintain the target temperature for a set duration, typically 2 hours, to ensure complete crystallization.[8]

-

Allow the furnace to cool down to room temperature.

-

The resulting dark brown powder is this compound.

Characterization: The synthesized Pr₆O₁₁ can be characterized using various analytical techniques:

-

X-Ray Diffraction (XRD): To confirm the cubic fluorite crystal structure and phase purity.[4][8]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure of the powder.[4][7][8]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition process of the precursor and the thermal stability of the final product.[7]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the complete decomposition of the oxalate precursor.[8]

-

X-ray Photoelectron Spectroscopy (XPS): To verify the mixed Pr(III)/Pr(IV) valence states.[10]

Catalytic Applications and Signaling Pathways

The mixed-valence nature and high oxygen mobility of Pr₆O₁₁ make it a promising catalyst in various chemical reactions.[4]

Oxidative Coupling of Methane (B114726) (OCM)

This compound, often promoted with alkali metals like sodium or lithium, shows good catalytic activity and selectivity for the conversion of methane to ethane (B1197151) and ethene.[4] While the exact mechanism is still under investigation, a proposed pathway involves the activation of methane to a methyl radical on the catalyst surface. These radicals then combine to form ethane, which can be further dehydrogenated to ethene.[4] The ability of praseodymium to cycle between its +3 and +4 oxidation states facilitates the rapid regeneration of the active catalytic sites.[4]

Caption: Proposed pathway for the Oxidative Coupling of Methane catalyzed by Pr₆O₁₁.

CO Oxidation

Pr₆O₁₁ is an effective catalyst for the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂).[4] This is a crucial reaction for controlling automotive exhaust emissions. The proposed mechanism involves the adsorption of CO onto the catalyst surface, forming a bidentate carbonate species. This intermediate is then converted to a monodentate carbonate, which subsequently decomposes to release CO₂.[4] This process leaves an oxygen vacancy on the catalyst surface, which is readily filled due to the high mobility of oxygen in the Pr₆O₁₁ lattice, a direct consequence of the mixed Pr(III)/Pr(IV) states.[4] The addition of gold as a promoter can significantly lower the reaction temperature.[4]

Caption: Proposed mechanism for CO oxidation catalyzed by Pr₆O₁₁.

Other Applications

Beyond catalysis, Pr₆O₁₁ is utilized in a variety of advanced materials and technologies.

Table 3: Applications of this compound

| Field | Application |

| Ceramics & Glass | As a yellow-green pigment for coloring glass and ceramics.[1][2] Used in welder's goggles as a component of didymium glass.[2] |

| Electronics | As a high-K dielectric material in microelectronics due to its dielectric constant of ~30 and low leakage currents.[4] |

| Magnetism | As a material for producing permanent magnet alloys, such as those containing samarium and cobalt.[2][5] |

| Polishing | Used in polishing powders for precision optics.[5] |

| Energy | Investigated for use in solid oxide fuel cells and oxygen sensors due to its ionic conductivity.[1][2] |

Safety and Handling

This compound is considered an irritant to the eyes, respiratory system, and skin.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the powder to avoid inhalation and direct contact.

Conclusion

This compound (Pr₆O₁₁) is a versatile rare earth oxide with a unique combination of structural, chemical, and electronic properties. Its mixed-valence state is fundamental to its high catalytic activity, particularly in important industrial reactions like the oxidative coupling of methane and CO oxidation. The continued research into the synthesis and application of Pr₆O₁₁ promises further advancements in catalysis, electronics, and materials science. This guide provides a foundational overview for professionals engaged in research and development involving this remarkable compound.

References

- 1. gesmaterials.com [gesmaterials.com]

- 2. Praseodymium (III, IV) Oxide (Pr6O11) (CAS No. 12037-29-5) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Praseodymium Oxide (Pr6O11) Powder Wholesaler [attelements.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Praseodymium(III, IV) Oxide (Pr6O11) (CAS No. 12037-29-5) | UK Supplier [samaterials.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. azonano.com [azonano.com]

A Technical Guide to Praseodymium(III,IV) Oxide: Molar Mass and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of Praseodymium(III,IV) oxide, specifically its molar mass and density. The information herein is intended to support researchers and scientists in various fields, including materials science, catalysis, and drug development, where the precise characteristics of inorganic compounds are critical.

Core Properties of this compound

This compound, with the chemical formula Pr₆O₁₁, is the most stable oxide of praseodymium at ambient temperature and pressure.[1] It is a dark brown, insoluble powder with a cubic fluorite crystal structure.[1] The compound is notable for containing praseodymium in a mixed valence state of +3 and +4.

Quantitative Data Summary

The molar mass and density of this compound are summarized in the table below. These values are crucial for stoichiometric calculations, material formulation, and computational modeling.

| Property | Value | Units | Notes |

| Molar Mass | 1021.44 | g/mol | Calculated from the chemical formula Pr₆O₁₁ and the atomic masses of Praseodymium (140.90765 u) and Oxygen (15.999 u).[1][2][3][4] |

| Density | 6.5 | g/mL (or g/cm³) | This is the most commonly cited value at 25 °C.[3][5][6] |

| 6.9 | g/cm³ | An alternative reported value.[7] | |

| 7.07 | g/cm³ | Another reported value.[8] |

Experimental Protocols

Accurate determination of the molar mass and density of this compound relies on precise experimental methodologies. The following sections detail the standard protocols for these measurements.

Determination of Molar Mass

For an insoluble inorganic compound like this compound, the molar mass is typically not determined by experimental methods that rely on colligative properties (e.g., freezing point depression or boiling point elevation), as these require the substance to be dissolved in a solvent. Instead, the molar mass is calculated based on its chemical formula, which is determined through elemental analysis and structural characterization techniques.

Protocol for Molar Mass Calculation:

-

Establish the Chemical Formula: The empirical and molecular formula of the oxide is first determined. For this compound, this has been established as Pr₆O₁₁. This is typically confirmed using techniques like X-ray diffraction (XRD) to identify the crystal structure and elemental analysis to determine the ratio of praseodymium to oxygen.

-

Obtain Atomic Masses: The standard atomic masses of the constituent elements are obtained from the periodic table.

-

Atomic mass of Praseodymium (Pr) = 140.90765 u

-

Atomic mass of Oxygen (O) = 15.999 u

-

-

Calculate Molar Mass: The molar mass is calculated by summing the atomic masses of all atoms in the formula unit.

-

Molar Mass = (6 × Atomic Mass of Pr) + (11 × Atomic Mass of O)

-

Molar Mass = (6 × 140.90765) + (11 × 15.999)

-

Molar Mass = 845.4459 + 175.989 = 1021.4349 g/mol

-

This is typically rounded to 1021.44 g/mol .

-

Determination of Density

The density of a solid, insoluble powder like this compound is most commonly determined using the liquid displacement method, based on Archimedes' principle.

Protocol for Density Measurement (Liquid Displacement Method):

-

Apparatus:

-

Analytical balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water or a suitable organic solvent). Water is generally acceptable as this compound is insoluble.[1]

-

Spatula

-

Thermometer

-

-

Procedure: a. Measure the mass of a clean, dry graduated cylinder on the analytical balance. Record this mass (m₁). b. Add a specific volume of the displacement liquid (e.g., 20 mL) to the graduated cylinder. Record the exact volume (V₁). c. Measure the mass of the graduated cylinder with the liquid. Record this mass (m₂). d. Carefully add a known mass of the this compound powder to the graduated cylinder. Let the mass of the powder be (m₃). This can be pre-weighed on the balance. e. Gently agitate the cylinder to ensure all the powder is submerged and any trapped air bubbles are released. f. Record the new volume of the liquid in the graduated cylinder (V₂). g. Record the temperature of the liquid to account for any density variations with temperature.

-

Calculations: a. The volume of the this compound powder is the difference between the final and initial liquid volumes:

- Volume of powder (V_powder) = V₂ - V₁ b. The density (ρ) of the powder is then calculated using the mass of the powder and its displaced volume:

- Density (ρ) = m₃ / V_powder

Synthesis and Characterization Workflow

The synthesis of this compound is a critical process that influences its physical properties. A typical workflow involves the calcination of a praseodymium salt precursor, followed by characterization to confirm the desired product.

References

Unveiling the High-Temperature Behavior of Praseodymium(III,IV) Oxide: A Technical Guide to Phase Transitions

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the high-temperature phase transitions of Praseodymium(III,IV) oxide (Pr₆O₁₁). This document provides an in-depth analysis of the structural transformations, quantitative data on transition temperatures and crystallographic parameters, and detailed experimental protocols for characterization.

This compound, a mixed-valence compound with the formula Pr₆O₁₁, is a material of significant interest in catalysis, ceramics, and electronics due to its unique redox properties and thermal stability.[1] Understanding its behavior at elevated temperatures is crucial for optimizing its performance in various applications. This whitepaper elucidates the complex phase transitions that Pr₆O₁₁ undergoes upon heating, providing a foundational resource for researchers in the field.

High-Temperature Phase Transitions of this compound

This compound, which adopts a cubic fluorite crystal structure at ambient conditions, undergoes a series of phase transitions at elevated temperatures, leading to the formation of other praseodymium oxide phases.[2] These transformations are primarily driven by the loss of oxygen and the subsequent rearrangement of the crystal lattice. The sequence and stability of these phases are highly dependent on temperature and the surrounding atmosphere.

Upon heating in an air or inert atmosphere, Pr₆O₁₁ sequentially transforms into other non-stoichiometric oxides. Key intermediate phases that have been identified through quenching experiments include Pr₉O₁₆ and Pr₇O₁₂. It is important to note that slow cooling of these high-temperature phases typically results in the reformation of the stable Pr₆O₁₁ structure.

The generalized pathway for the thermal decomposition of Pr₆O₁₁ can be represented as follows:

Quantitative Data on Phase Transitions

The following table summarizes the key quantitative data associated with the high-temperature phase transitions of this compound. The data has been compiled from various crystallographic and thermal analysis studies.

| Phase | Formula | Approximate Formation Temperature (°C) | Crystal System | Space Group | Lattice Parameters (Å) |

| This compound | Pr₆O₁₁ | Ambient | Cubic | Fm-3m | a = 5.467 |

| PrO₂ + Pr₆O₁₁ | ~500 | Cubic | Fm-3m | - | |

| Praseodymium(V) Oxide | Pr₉O₁₆ | ~650 | - | - | - |

| This compound | Pr₇O₁₂ | 760 - 1040 | Rhombohedral | R-3 | a = 6.753, α = 99.38° |

Note: Data for Pr₉O₁₆ is not fully characterized in the reviewed literature. The transition to Pr₂O₃ occurs at higher temperatures, above the range focused on in this guide.

Experimental Protocols

The characterization of these high-temperature phase transitions relies on a suite of advanced analytical techniques. Detailed methodologies for the key experiments are provided below.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases of praseodymium oxide at various temperatures and to determine their lattice parameters.

Methodology:

-

Sample Preparation: A fine powder of Pr₆O₁₁ is thinly spread onto a flat, high-temperature resistant sample holder (e.g., platinum or alumina).

-

Instrument Setup: The sample is placed in a high-temperature XRD chamber equipped with a programmable furnace. The chamber is typically purged with an inert gas (e.g., nitrogen or argon) to prevent unwanted oxidation.

-

Data Collection:

-

An initial XRD pattern is collected at room temperature.

-

The sample is heated to the first target temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min).

-

After a short equilibration period, an XRD pattern is recorded.

-

This process is repeated at incremental temperature steps (e.g., every 50-100°C) up to the desired maximum temperature (e.g., 1200°C).

-

-

Data Analysis: The collected XRD patterns are analyzed to identify the Bragg reflections corresponding to the different praseodymium oxide phases. Rietveld refinement can be used to determine the lattice parameters and phase fractions at each temperature.

Thermogravimetric Analysis - Differential Thermal Analysis (TGA-DTA)

Objective: To determine the temperatures at which mass loss (indicative of oxygen loss) and thermal events (endothermic or exothermic transitions) occur.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of Pr₆O₁₁ powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrument Setup: The sample crucible and a reference crucible (usually empty or containing a stable material like alumina) are placed in the TGA-DTA instrument. The furnace is purged with a controlled atmosphere (e.g., nitrogen or air) at a specific flow rate.

-

Data Collection:

-

The sample is heated from ambient temperature to a high temperature (e.g., 1200°C) at a constant heating rate (e.g., 10°C/min).

-

The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and the reference (DTA) as a function of temperature.

-

-

Data Analysis: The TGA curve is analyzed to identify the temperatures at which significant mass loss occurs. The DTA curve reveals the temperatures of endothermic or exothermic events, which correspond to phase transitions or reactions.

References

An In-depth Technical Guide to the Solubility of Praseodymium(III,IV) Oxide in Strong Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of praseodymium(III,IV) oxide (Pr₆O₁₁) in strong acids. This compound, a mixed-valence oxide, is a dark brown powder that is insoluble in water but reacts with strong acids to form soluble Pr(III) salts.[1][2][3] This document details the dissolution reactions, presents available solubility data, outlines experimental protocols for solubility determination, and provides visual representations of the chemical processes and experimental workflows.

Dissolution Chemistry of this compound

Praseodymium in Pr₆O₁₁ exists in a mixed +3 and +4 oxidation state.[4] Upon reaction with strong, non-reducing acids, the Pr(IV) is reduced to the more stable Pr(III) state, typically accompanied by the evolution of oxygen gas. In the case of hydrochloric acid, the formation of chlorine gas can occur under certain conditions. The resulting solution contains the characteristic pale green Pr(III) aquated ion.[5]

The general reactions with common strong acids are as follows:

-

Hydrochloric Acid (HCl): The reaction can proceed via two pathways depending on the acid concentration and temperature. In more dilute solutions, oxygen is evolved, while in more concentrated solutions, chlorine gas can be produced.[5]

-

Pr₆O₁₁ + 18 HCl → 6 PrCl₃ + 9 H₂O + O₂

-

Pr₆O₁₁ + 22 HCl → 6 PrCl₃ + 11 H₂O + 2 Cl₂

-

-

Sulfuric Acid (H₂SO₄): The dissolution in sulfuric acid yields praseodymium(III) sulfate (B86663) and oxygen gas.[6]

-

Pr₆O₁₁ + 9 H₂SO₄ → 3 Pr₂(SO₄)₃ + 9 H₂O + O₂

-

-

Nitric Acid (HNO₃): this compound dissolves in nitric acid to form praseodymium(III) nitrate.

-

Pr₆O₁₁ + 18 HNO₃ → 6 Pr(NO₃)₃ + 9 H₂O + O₂

-

-

Perchloric Acid (HClO₄): The reaction with perchloric acid is expected to proceed similarly, forming praseodymium(III) perchlorate (B79767) and evolving oxygen.

-

Pr₆O₁₁ + 18 HClO₄ → 6 Pr(ClO₄)₃ + 9 H₂O + O₂

-

Solubility Data

Quantitative solubility data for pure Pr₆O₁₁ in strong acids is not extensively reported in peer-reviewed literature. Most available information is qualitative or describes leaching from complex materials rather than equilibrium solubility of the pure oxide. The dissolution is a reactive process, and the term "solubility" in this context refers to the extent to which the oxide reacts to form soluble salts.

| Acid | Concentration | Temperature | Observations & Qualitative Solubility | Data Source |

| HCl | Dilute & Concentrated | Room Temperature | Readily dissolves. Vigorous reaction with concentrated acid.[5] | [5] |

| H₂SO₄ | Dilute & Concentrated | Room & Elevated Temp. | Dissolves to form praseodymium(III) sulfate. The solubility of the resulting Pr₂(SO₄)₃ is retrograde, decreasing with increasing temperature.[6] | [6] |

| HNO₃ | Concentrated (65-70%) | Elevated Temperature | Complete dissolution to form praseodymium(III) nitrate. | [7] |

| HClO₄ | Not Specified | Not Specified | Expected to be soluble based on the general reactivity of rare earth oxides. | [8] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of Pr₆O₁₁ in a strong acid.

Objective: To determine the solubility of Pr₆O₁₁ in a given strong acid at a specific concentration and temperature.

Materials:

-

This compound (Pr₆O₁₁) powder of known purity

-

Selected strong acid (HCl, H₂SO₄, HNO₃, or HClO₄) of desired concentration

-

Deionized water

-

Thermostatically controlled water bath or shaker

-

Reaction vessels (e.g., borosilicate glass flasks with stoppers)

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel and filter paper or syringe filters)

-

Drying oven

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Pr₆O₁₁ powder to a known volume of the strong acid solution in a reaction vessel. The excess is to ensure that the solution becomes saturated with the dissolved praseodymium salt.

-

Place the vessel in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of dissolved praseodymium remains constant.

-

-

Sample Collection and Filtration:

-

Allow the mixture to settle for a short period at the experimental temperature.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the collected sample to remove any undissolved solid particles. A syringe filter with a pore size of 0.45 µm or smaller is suitable for this purpose.

-

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry evaporating dish.

-

Transfer the filtered solution to the weighed evaporating dish.

-

Gently heat the evaporating dish to evaporate the solvent. This should be done in a fume hood.

-

Once the solvent has evaporated, dry the residue in a drying oven at a suitable temperature (e.g., 110 °C) until a constant weight is achieved. The residue will be the corresponding praseodymium salt.

-

Cool the evaporating dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved praseodymium salt by subtracting the initial mass of the evaporating dish from the final mass.

-

The solubility can then be expressed in grams per liter (g/L) or moles per liter (mol/L) using the following formulas:

-

Solubility (g/L) = (Mass of residue (g) / Volume of filtered solution (L))

-

Solubility (mol/L) = (Mass of residue (g) / Molar mass of the salt (g/mol)) / Volume of filtered solution (L)

-

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated fume hood when handling strong acids and during the evaporation step.

-

Be aware of the vigorous reaction that can occur between Pr₆O₁₁ and concentrated acids.

Visualizations

Pourbaix Diagram for Praseodymium

The Pourbaix (potential-pH) diagram illustrates the thermodynamically stable species of an element in an aqueous solution. For praseodymium, the diagram is dominated by the Pr³⁺ ion in acidic conditions and the solid hydroxide, Pr(OH)₃, in neutral to basic conditions. The Pr⁴⁺ ion is highly unstable in aqueous solutions.[5]

Caption: Pourbaix diagram for the Pr-H₂O system.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of Pr₆O₁₁ solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is readily soluble in strong acids through a reactive dissolution process that yields Pr(III) salts. While precise quantitative solubility data is scarce, the reactivity suggests that complete dissolution can be achieved under appropriate conditions of acid concentration and temperature. The provided experimental protocol offers a standardized method for researchers to determine the solubility of Pr₆O₁₁ in specific acidic media relevant to their work. The Pourbaix diagram and experimental workflow provide valuable visual aids for understanding the underlying chemistry and experimental design. Further research is warranted to establish a comprehensive database of the solubility of Pr₆O₁₁ under a wider range of conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Praseodymium (III, IV) Oxide (Pr6O11) (CAS No. 12037-29-5) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Praseodymium - Wikipedia [en.wikipedia.org]

- 6. Understanding Praseodymium Sulfate: A Comprehensive Study of Prâ(SOâ)â Crystals [stanfordmaterials.com]

- 7. Praseodymium compounds - Wikipedia [en.wikipedia.org]

- 8. americanelements.com [americanelements.com]

Praseodymium(III,IV) oxide mixed valence state characterization

An In-depth Technical Guide to the Characterization of Praseodymium(III,IV) Oxide's Mixed Valence State

Audience: Researchers, Scientists, and Materials Development Professionals

Introduction

This compound, with the chemical formula Pr₆O₁₁, is a non-stoichiometric, mixed-valence compound that stands out within the series of rare-earth oxides. It is the most stable oxide of praseodymium under ambient temperature and pressure.[1] The compound presents as a dark brown or black powder, insoluble in water but soluble in strong acids.[1][2][3] The key feature of Pr₆O₁₁ is the coexistence of praseodymium ions in both +3 and +4 oxidation states within its crystal lattice.[1][4] This mixed valency is responsible for high oxygen mobility and unique electronic properties, making Pr₆O₁₁ a material of significant interest in catalysis, microelectronics, and ceramics.[1][2]

Its applications include roles as an oxidation catalyst, a high-K dielectric material, and a component in vibrant yellow pigments for glass and ceramics.[1][2] The ratio and distribution of Pr³⁺ and Pr⁴⁺ ions and the associated oxygen vacancies are critical to its performance. Therefore, a comprehensive characterization of this mixed-valence state is essential for its application and development. This guide details the primary experimental techniques used to synthesize and characterize the structural, electronic, and thermal properties of Pr₆O₁₁.

Synthesis Overview

This compound is typically synthesized through the thermal decomposition (calcination) of various praseodymium precursors in an air or oxygen atmosphere.[1][5] Common precursors include praseodymium acetate (B1210297), oxalate, hydroxide, or carbonate.[5][6] The calcination process involves heating the precursor material to a specific temperature, generally in the range of 500–800°C.[5][7] For instance, nano-crystalline Pr₆O₁₁ can be formed by calcining precursors at temperatures of 500°C or higher.[5] The final properties of the Pr₆O₁₁ nanoparticles, such as crystallite size and surface area, are highly dependent on the calcination temperature and the nature of the precursor used.[5]

Characterization Workflow

A multi-technique approach is necessary to fully characterize the mixed-valence nature of Pr₆O₁₁. The general workflow involves synthesis followed by a series of analytical methods to probe the material's crystal structure, surface chemistry, vibrational modes, and thermal stability.

Caption: Workflow for the synthesis and characterization of Pr₆O₁₁.

Core Characterization Techniques

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized Pr₆O₁₁. For Pr₆O₁₁, XRD confirms the formation of a cubic fluorite-type structure (space group Fm3m).[1][4][8]

Experimental Protocol:

-

A small amount of the Pr₆O₁₁ powder is finely ground and mounted onto a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam, typically Cu Kα radiation (λ = 1.5406 Å), is directed at the sample.

-

The diffraction pattern is recorded as the detector scans over a range of 2θ angles (e.g., 20° to 80°).

-

The resulting diffractogram is analyzed by comparing peak positions and intensities to standard patterns from databases (e.g., JCPDS Card 00-042-1121).[4][8]

-

Lattice parameters are calculated from the peak positions. Crystallite size and lattice strain can be estimated from the peak broadening using methods like the Williamson-Hall plot.[4]

Data Presentation:

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][4] |

| Space Group | Fm3m (No. 225) | [4][8] |

| JCPDS Card No. | 00-042-1121 | [4][8] |

| Lattice Parameter (a) | ~5.467 Å | [4] (Implied) |

Note: While the cubic phase is most common, other phases like monoclinic and triclinic have also been reported in computational databases.[9][10]

X-ray Photoelectron Spectroscopy (XPS)

XPS is the most direct method for confirming the mixed-valence state of praseodymium in Pr₆O₁₁. It is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements present within the top few nanometers of the material's surface.[11][12]

Experimental Protocol:

-

The Pr₆O₁₁ powder is mounted on a sample holder using conductive tape and placed in an ultra-high vacuum (UHV) chamber.

-

The sample surface is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).[11][13]

-

The kinetic energy of the photoelectrons emitted from the sample is measured by an electron energy analyzer.

-

The binding energy of the electrons is calculated, and the data is plotted as intensity versus binding energy.

-

Due to surface charging in insulating or semiconducting oxides, the binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.6 eV.[13]

-

The high-resolution spectra of the Pr 3d and O 1s regions are deconvoluted into multiple peaks to identify the different oxidation states and chemical environments.

Data Presentation:

The Pr 3d spectrum is complex and typically shows spin-orbit splitting into 3d₅/₂ and 3d₃/₂ components. The presence of both Pr³⁺ and Pr⁴⁺ results in multiple peaks.

| Region | Binding Energy (eV) | Assignment |

| Pr 3d₅/₂ | ~933 eV | Pr³⁺ |

| Pr 3d₅/₂ | ~931 eV | Pr⁴⁺ |

| Pr 3d₃/₂ | ~954 eV | Pr³⁺ |

| O 1s | ~528-529 eV | Lattice Oxygen (Pr-O) |

| O 1s | ~531-532 eV | Surface Adsorbed Oxygen / Hydroxyl groups |

(Note: Exact binding energies can vary slightly between studies. The values presented are representative averages from multiple sources.)[14][15]

The presence of distinct peaks attributable to both Pr³⁺ and Pr⁴⁺ in the Pr 3d spectrum provides definitive evidence of the mixed-valence state.[14][15] The O 1s spectrum helps distinguish between oxygen atoms in the crystal lattice and adsorbed surface species like hydroxyl groups.[14]

Caption: Conceptual diagram of the mixed-valence state in Pr₆O₁₁.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for studying the vibrational modes of a material.[16] In the context of Pr₆O₁₁, it is particularly sensitive to the local structure and the presence of defects, such as oxygen vacancies, which are intrinsically linked to the mixed-valence state.[13] The cubic fluorite structure of PrO₂ (the parent structure of Pr₆O₁₁) has a single Raman-active mode (F₂g). In Pr₆O₁₁, additional bands appear due to lower local symmetry and the presence of oxygen vacancies.[13]

Experimental Protocol:

-

The Pr₆O₁₁ sample is placed on a microscope slide.

-

A laser (e.g., He-Ne at 633 nm) is focused onto the sample.[13]

-

The scattered light is collected and passed through a spectrometer.

-

The Raman spectrum is recorded as intensity versus Raman shift (in cm⁻¹).

-

The positions, intensities, and widths of the Raman peaks are analyzed to identify the characteristic vibrational modes.

Data Presentation:

| Raman Shift (cm⁻¹) | Assignment |

| ~450-465 cm⁻¹ | F₂g mode of the cubic fluorite structure |

| ~560 cm⁻¹ | Defect band associated with oxygen vacancies |

(Note: Peak positions can shift based on crystallite size, strain, and doping.)[13]

The intensity ratio of the defect band to the main F₂g band can be used as a semi-quantitative indicator of the concentration of oxygen vacancies in the lattice.[13]

Thermogravimetric Analysis (TGA)